N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-fluorophenyl)sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c1-19(16(12-18)9-3-2-4-10-16)15(20)11-21-14-7-5-13(17)6-8-14/h5-8H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIWRMVKBAEQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=CC=C(C=C1)F)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl intermediate This intermediate is then reacted with 4-fluorophenyl thiol under specific conditions to form the thioether linkage
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Critical Analysis of Structural Variations
- Cyano Group Impact: The cyanocyclohexyl group in the target compound likely enhances polarity and metabolic stability compared to cyclohexyl or phenyl substituents .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity may improve membrane permeability over chlorine, as seen in drug design trends .
- Synthetic Efficiency: Multicomponent reactions (e.g., ) offer higher atom economy compared to stepwise syntheses (e.g., ), though yields are comparable.
Biological Activity
N-(1-Cyanocyclohexyl)-2-((4-fluorophenyl)thio)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following IUPAC name and structure:
- IUPAC Name : this compound
- Molecular Formula : C13H16FN3OS
- Molecular Weight : 281.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It has been suggested that this compound may act as a Janus kinase (JAK) inhibitor, which plays a crucial role in various signaling pathways associated with inflammation and immune responses .
Antiinflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are mediated through the inhibition of JAK pathways, which are often implicated in autoimmune diseases and chronic inflammatory conditions .
Anticancer Properties
In vitro studies have shown that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures can provide neuroprotective benefits. They may enhance neuronal survival under stress conditions by modulating neuroinflammatory responses and promoting neurogenesis.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Inhibition of JAK pathways in human fibroblast cells | Potential for treating rheumatoid arthritis |
| Study 2 | Induction of apoptosis in breast cancer cell lines | Possible use as an adjunct therapy in cancer treatment |
| Study 3 | Neuroprotective effects observed in animal models | Potential for treating neurodegenerative diseases |
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- JAK Inhibition : The compound effectively inhibits JAK-mediated signaling, which is crucial for the treatment of various inflammatory diseases .
- Cell Viability Assays : In vitro assays demonstrated that the compound reduces cell viability in certain cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotection : Animal studies suggest that this compound may protect against neuronal damage, making it a candidate for further research in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
